molecular formula C42H64O15 B14440756 16-Formyldigitalinum verum CAS No. 73987-01-6

16-Formyldigitalinum verum

Cat. No.: B14440756
CAS No.: 73987-01-6
M. Wt: 808.9 g/mol
InChI Key: IMIMKPWRAQJJNB-KCTVDHCLSA-N
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Description

16-Formyldigitalinum verum is a cardiac glycoside derivative characterized by a formyl group (-CHO) substitution at the 16-position of the digitalinum backbone. Cardiac glycosides are steroidal compounds known for their inhibitory effects on Na⁺/K⁺-ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility. This compound is structurally related to other digitalis derivatives, such as gitoxin and digoxin, but its pharmacological and physicochemical properties are distinct due to the formyl modification .

Properties

CAS No.

73987-01-6

Molecular Formula

C42H64O15

Molecular Weight

808.9 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C42H64O15/c1-20-37(47)28(44)14-33(52-20)56-30-16-35(54-22(3)39(30)57-34-15-29(45)38(48)21(2)53-34)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(46)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-45,47-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31?,33-,34-,35-,36+,37-,38-,39-,40+,41-,42?/m1/s1

InChI Key

IMIMKPWRAQJJNB-KCTVDHCLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7(C6(CC([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 16-Formyldigitalinum verum involves several steps, starting from digitalinum verum. One method includes the partial acetylation of digitalinum verum to produce 16-acetyl digitalinum verum, which is then further modified to obtain this compound . Industrial production methods often involve the use of specific reagents and controlled reaction conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

16-Formyldigitalinum verum undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

16-Formyldigitalinum verum has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cardiac glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on heart conditions. The compound is also used in industrial applications, particularly in the development of pharmaceuticals .

Mechanism of Action

The mechanism of action of 16-Formyldigitalinum verum involves its interaction with the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides, but this compound is noted for its rapid onset and potent effects .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 16-Formyldigitalinum verum and related cardiac glycosides:

Compound Name Core Structure Substituent at Position 16 Molecular Weight (g/mol) Key Functional Groups
This compound Digitalinum Formyl (-CHO) ~782 (estimated) Lactone, hydroxyl, formyl
Gitoxin Gitoxigenin Hydroxyl (-OH) 780.95 Lactone, hydroxyl
16-Acetylgitoxin Gitoxigenin Acetyl (-OCOCH₃) 823.00 Lactone, acetyl
Digoxin Digitoxigenin Hydroxyl (-OH) 780.95 Lactone, hydroxyl

Sources : Structural data inferred from chemical databases and related analogs .

Pharmacological Activity

  • However, its Na⁺/K⁺-ATPase inhibition efficacy remains understudied.
  • Gitoxin : Exhibits moderate cardiotonic activity but lower therapeutic index than digoxin due to slower metabolism.
  • 16-Acetylgitoxin : Acetylation improves solubility in lipid matrices, favoring prolonged action but requiring enzymatic hydrolysis for activation .

Solubility and Stability

  • This compound : Predicted lower aqueous solubility than hydroxylated derivatives due to the formyl group’s hydrophobic nature. Stability in acidic conditions requires further validation.
  • Gitoxin: Moderately soluble in ethanol and water (1:10 ratio).
  • 16-Acetylgitoxin : Highly soluble in chloroform and dimethyl sulfoxide (DMSO) .

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